molecular formula C16H22N4O3 B5512846 7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No.: B5512846
M. Wt: 318.37 g/mol
InChI Key: KXRKTFFPLRTKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.16919058 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orthogonal Linker for Solid-Phase Synthesis

4-Oxoheptanedioic acid, a related compound, serves as an orthogonal linker for the solid-phase synthesis of base-sensitive oligonucleotides. It reacts readily with alcohols in the presence of DBU, offering a way to anchor nucleosides to a solid phase for subsequent oligonucleotide synthesis and release, indicating its utility in DNA/RNA synthesis and modifications (Leisvuori et al., 2008).

Synthesis of Diazaspiro and Tetrazaspiro Derivatives

Diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-diene derivatives have been synthesized through cycloaddition of nitrilimides to furanone derivatives, demonstrating the compound's versatility in forming spirocyclic and heterocyclic structures, which are of interest in medicinal chemistry for drug design and development (Farag et al., 2008).

Novel Type of Ring Closure

A novel cyclization of intermediate thiocabonyl ylides leading to the formation of diazaspiro[4.4]nonene derivatives has been discovered. This type of ring closure highlights the compound's role in the synthesis of new molecular architectures, which could have implications in the development of new materials or pharmaceuticals (Romański et al., 1999).

Microwave-Assisted Synthesis of Fused Heterocycles

The compound has potential applications in the microwave-assisted synthesis of fused heterocycles, indicating its role in accelerating synthetic processes for the development of heterocyclic compounds with potential pharmaceutical applications (Shaaban, 2008).

Synthesis and Biological Studies

Aromatic hydrazone derivatives have been synthesized from a related compound, leading to the development of transition metal complexes characterized for their antioxidant and antimicrobial activities. This research highlights the compound's utility in creating bioactive molecules for potential therapeutic applications (Kumar et al., 2018).

Properties

IUPAC Name

7-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-11-8-12(2)20(18-11)6-3-4-14(22)19-7-5-16(10-19)9-13(21)17-15(16)23/h8H,3-7,9-10H2,1-2H3,(H,17,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRKTFFPLRTKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)N2CCC3(C2)CC(=O)NC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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